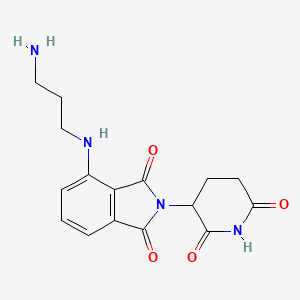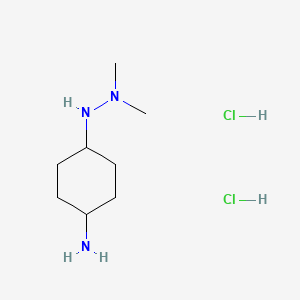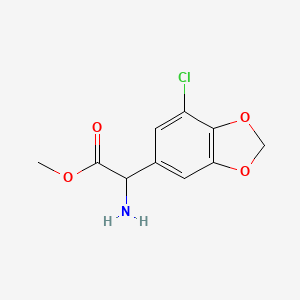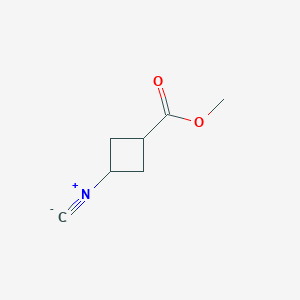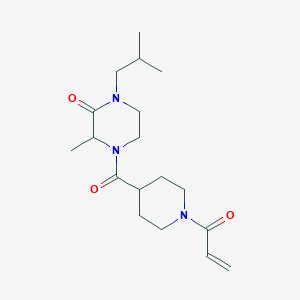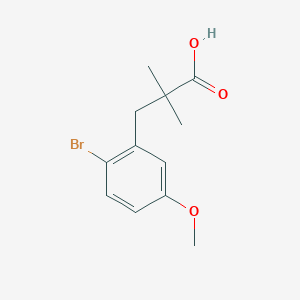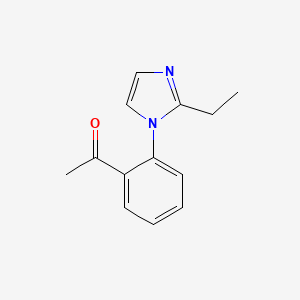
3-(4-Fluoro-2-methylbenzyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methylbenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with a fluorine atom and a methyl group.
Vorbereitungsmethoden
The synthesis of 3-(4-Fluoro-2-methylbenzyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
3-(4-Fluoro-2-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-2-methylbenzyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-2-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine substituent play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
3-(4-Fluoro-2-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
4-Fluorobenzylpyrrolidine: A compound with a similar structure but lacking the methyl group, which may affect its biological activity and chemical properties.
2-Methylbenzylpyrrolidine: A compound with a similar structure but lacking the fluorine atom, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in the combined presence of the fluorine and methyl substituents, which can enhance its chemical stability and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C12H16FN |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
3-[(4-fluoro-2-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-9-6-12(13)3-2-11(9)7-10-4-5-14-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
FYRMNVVIFUIOOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)CC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
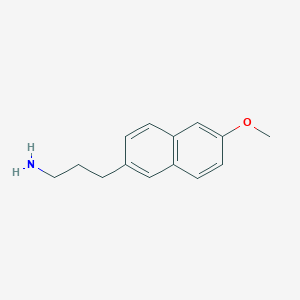
![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
